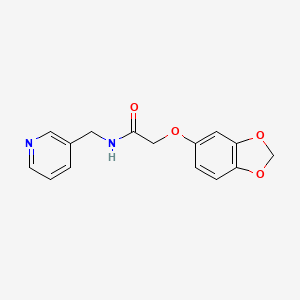
2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a small molecule that has been extensively studied due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, several studies have suggested that it exerts its anticancer activity by targeting various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It has also been shown to inhibit topoisomerase II activity, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to possess several other biochemical and physiological effects. It has been reported to possess antiviral activity against HIV-1 and HSV-1, antibacterial activity against Gram-positive and Gram-negative bacteria, and anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions can be explored for the development of 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone as a potential therapeutic agent. These include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the identification of its molecular targets and mechanisms of action. Additionally, the development of novel formulations and delivery systems can improve its solubility and bioavailability, and enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-18-11-14(19-6-3-9-25-19)10-16-15(18)12-21-20(22-16)23-8-7-13-4-1-2-5-17(13)23/h1-6,9,12,14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHYKNMTRDUGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414074.png)
![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414075.png)
![6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4414076.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414081.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414089.png)
![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414095.png)
![N-(1-sec-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B4414106.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4414116.png)
![4-{1-hydroxy-1-[1-phenyl-2-(1-piperidinyl)ethyl]butyl}phenol hydrochloride](/img/structure/B4414127.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4414155.png)